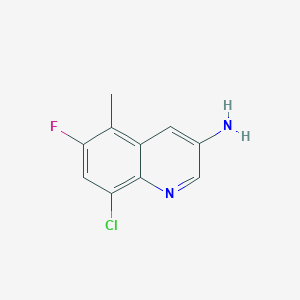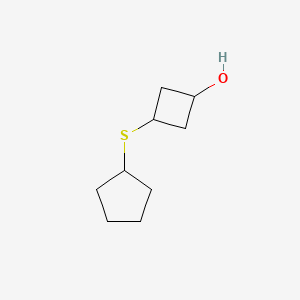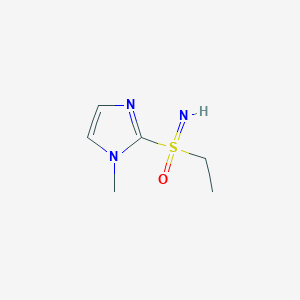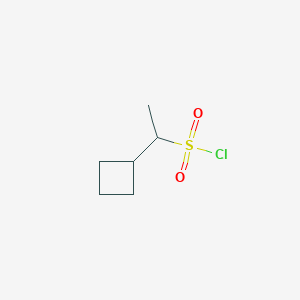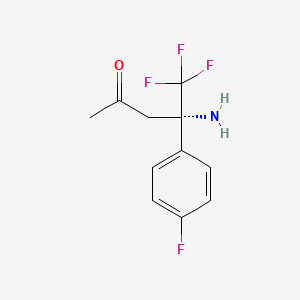![molecular formula C10H16N4O2 B13182857 N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound that features both morpholine and imidazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the morpholine ring imparts unique chemical properties, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of morpholine with an appropriate imidazole derivative. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. For example, the reaction between 2-chloroethyl morpholine and imidazole-1-carboxamide in the presence of a base such as triethylamine can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or imidazole moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological pathways . The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Morpholin-4-ylethyl)-2-(1-naphthyloxy)acetamide: This compound shares the morpholine moiety and has similar biological activities.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring, known for its inhibitory activity against specific enzymes.
Uniqueness
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is unique due to the presence of both morpholine and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c15-10(14-4-1-11-9-14)12-2-3-13-5-7-16-8-6-13/h1,4,9H,2-3,5-8H2,(H,12,15) |
InChI-Schlüssel |
SKMLXEIHEBDTEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



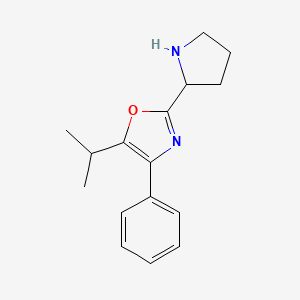
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
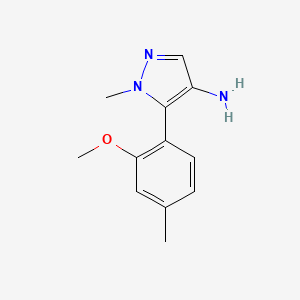
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
